molecular formula C24H17ClO4 B3755485 [3-(4-Chlorophenyl)-4-oxochromen-7-yl] 3,4-dimethylbenzoate

[3-(4-Chlorophenyl)-4-oxochromen-7-yl] 3,4-dimethylbenzoate

Cat. No.: B3755485
M. Wt: 404.8 g/mol
InChI Key: ZEUNHKHNSFTQDZ-UHFFFAOYSA-N
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Description

[3-(4-Chlorophenyl)-4-oxochromen-7-yl] 3,4-dimethylbenzoate is a complex organic compound that belongs to the class of chromen derivatives. This compound is characterized by the presence of a chromen ring system fused with a benzoate moiety, which is further substituted with a 4-chlorophenyl group. The unique structural features of this compound make it an interesting subject for various scientific studies, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(4-Chlorophenyl)-4-oxochromen-7-yl] 3,4-dimethylbenzoate typically involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloromethane at room temperature for about an hour . This method yields the desired ester in high purity and good yield.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure maximum yield and purity. Additionally, industrial production would likely incorporate continuous flow reactors and automated systems to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

[3-(4-Chlorophenyl)-4-oxochromen-7-yl] 3,4-dimethylbenzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NH3, OH-) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols. Substitution reactions can introduce various functional groups into the aromatic rings.

Scientific Research Applications

[3-(4-Chlorophenyl)-4-oxochromen-7-yl] 3,4-dimethylbenzoate has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and biological pathways.

    Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of [3-(4-Chlorophenyl)-4-oxochromen-7-yl] 3,4-dimethylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chromen ring system can interact with active sites of enzymes, potentially inhibiting or modulating their activity. Additionally, the 4-chlorophenyl group may enhance binding affinity and specificity towards certain biological targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [3-(4-Chlorophenyl)-4-oxochromen-7-yl] 3,4-dimethylbenzoate lies in its combination of a chromen ring system with a benzoate moiety and a 4-chlorophenyl group. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

[3-(4-chlorophenyl)-4-oxochromen-7-yl] 3,4-dimethylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17ClO4/c1-14-3-4-17(11-15(14)2)24(27)29-19-9-10-20-22(12-19)28-13-21(23(20)26)16-5-7-18(25)8-6-16/h3-13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEUNHKHNSFTQDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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